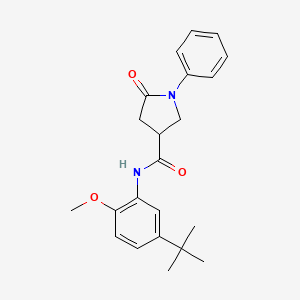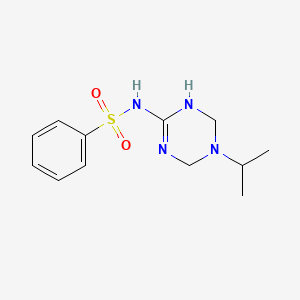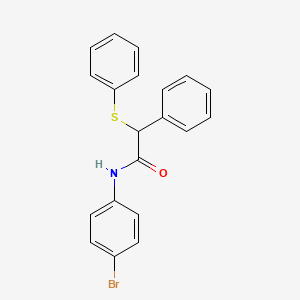
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide, also known as BPPT, is a chemical compound that has been extensively studied for its potential applications in scientific research. BPPT is a member of the thioamide family, which has been found to exhibit various biological activities.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to inhibit the activity of histone deacetylases, which are enzymes that play a role in gene expression. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the activation of nuclear factor-kappa B, a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biochemical and physiological effects. In animal models, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to reduce tumor growth and inflammation. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to induce cell cycle arrest and apoptosis in cancer cells. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has also been shown to exhibit antifungal activity by disrupting fungal cell membranes.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide exhibits a wide range of biological activities, making it useful for studying various biological processes. However, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to use in some experiments. Additionally, the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. One area of interest is the development of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide derivatives with improved solubility and potency. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide and its potential applications in treating various diseases. Finally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has shown promise as a potential anticancer agent, and future research should focus on optimizing its use in cancer treatment.
Méthodes De Synthèse
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide can be synthesized through a multistep process starting with the reaction of 4-bromonitrobenzene and aniline to form 4-bromoaniline. The 4-bromoaniline is then reacted with phenyl isothiocyanate to form N-(4-bromophenyl)thiourea. Finally, N-(4-bromophenyl)thiourea is reacted with chloroacetyl chloride to form N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide. The purity of the final product can be confirmed through various analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Applications De Recherche Scientifique
N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to exhibit various biological activities, including antitumor, anti-inflammatory, and antifungal properties. N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N-(4-bromophenyl)-2-phenyl-2-(phenylthio)acetamide has been found to reduce inflammation in animal models of arthritis and to exhibit antifungal activity against Candida albicans.
Propriétés
IUPAC Name |
N-(4-bromophenyl)-2-phenyl-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrNOS/c21-16-11-13-17(14-12-16)22-20(23)19(15-7-3-1-4-8-15)24-18-9-5-2-6-10-18/h1-14,19H,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBJBUMJZJMYRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CC=C(C=C2)Br)SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{2-[3-(2-chlorophenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5104304.png)

![3-[(3,4-dichlorobenzyl)amino]-1-(4-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5104310.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5104312.png)
![5-ethyl-2-methyl-4-[3-(1H-pyrazol-3-yl)phenyl]pyrimidine](/img/structure/B5104320.png)
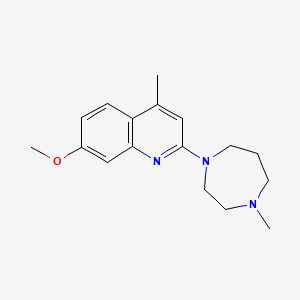

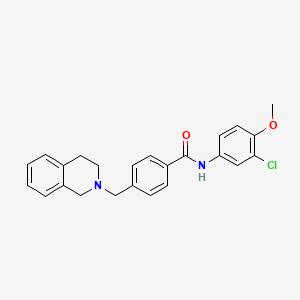
![2-(2-furyl)-N-methyl-N-{[1-(3-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-oxoacetamide](/img/structure/B5104343.png)
![1-(4-chlorophenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5104367.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-[(8-quinolinyloxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5104371.png)
![1-(4-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-4-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5104390.png)
